molecular formula C8H8ClI B8178490 4-Chlorophenethyl iodide

4-Chlorophenethyl iodide

Cat. No.: B8178490
M. Wt: 266.50 g/mol
InChI Key: ZDZQMINKLUECNL-UHFFFAOYSA-N
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Description

4-Chlorophenethyl iodide is an organoiodine compound featuring a phenethyl backbone substituted with a chlorine atom at the para position of the aromatic ring and an iodine atom on the ethyl chain. For instance, 4-chlorobenzeneethanamine (a precursor with an amine group instead of iodide) is used in the synthesis of anti-cancer amide derivatives, achieving yields up to 95.5% . Additionally, iodinated phenethyl derivatives, such as 3-(4-Chloro-phenyl)-1-methyl-2-phenyl-4,5-dihydro-3H-imidazol-1-ium iodide, demonstrate the structural versatility of this class in medicinal chemistry .

Properties

IUPAC Name

1-chloro-4-(2-iodoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZQMINKLUECNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenethyl iodide can be synthesized from 4-chlorophenethyl alcohol. The general procedure involves the following steps:

    Reactants: 4-chlorophenethyl alcohol, imidazole, triphenylphosphine, and iodine.

    Solvent: Dichloromethane.

    Conditions: The reaction is carried out at 0°C initially and then warmed to room temperature.

    Procedure: The appropriate alcohol is dissolved in dichloromethane, followed by the sequential addition of imidazole, triphenylphosphine, and iodine. The mixture is stirred at 0°C for 10 minutes and then at room temperature for 1 hour. The reaction is quenched with saturated aqueous sodium thiosulfate, and the organic layer is separated and dried over anhydrous sodium sulfate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar procedures as described above, with potential scaling adjustments for larger quantities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

4-Chlorophenethyl iodide participates in S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms depending on reaction conditions:

MechanismConditionsProductYieldKey ObservationsSource
S<sub>N</sub>2NaI/DMSO, 60°C1-Chloro-4-iodobenzene63%Base-sensitive; DMSO enhances nucleophilicity via stabilization of transition state
S<sub>N</sub>1MeCN/HFIP, electrochemical flow reactorDichlorinated alkene derivatives75–98%Carbocation intermediate stabilized by hypervalent iodine(III) mediators

Mechanistic Highlights :

  • In S<sub>N</sub>1 pathways, the iodide leaving group generates a carbocation intermediate, which undergoes electrophilic trapping (e.g., Cl⁻ from TMSCl) .

  • Steric effects from the phenethyl group favor unimolecular dissociation in polar aprotic solvents .

Radical-Mediated Transformations

Hypervalent iodine reagents enable radical pathways for functionalization:

C–H Iodination

Under electrochemical conditions with PhI(OCH(CF₃)₂)₂:

text
This compound → (4-Chlorophenethyl)diiodine(III) intermediate → C–I bond homolysis → Radical coupling products

Key Parameters :

  • 25 mol% 4-iodotoluene catalyst

  • 5 mol% Me₄NPF₆ electrolyte

  • 12 min residence time in microflow reactor

Cross-Dehydrogenative Coupling

With PhI(OAc)₂ as oxidant:

SubstrateProductYieldNotes
Cyclohexane4-Chlorophenethyl cyclohexyl ether42%BDE-dependent H-abstraction (402.3 kJ/mol for cyclohexane-H)
DCMChlorinated byproducts15%Competing solvent participation

Hypervalent Iodine-Mediated Dichlorination

Electrocatalytic systems enable dichlorination of alkenes using this compound-derived mediators:

Optimized Conditions :

  • Catalyst : PhICl₂ (generated in situ from PhI[OCH(CF₃)₂]₂ and TMSCl)

  • Electrolyte : Me₄NPF₆ (5 mol%)

  • Flow Rate : 0.05 mL/min

  • Conversion : >90% for styrene derivatives

Mechanistic Pathway :

  • Anodic oxidation of iodide to iodine(III) species

  • Chloride ligand exchange to form PhICl₂

  • [2π+σ] Cycloaddition with alkenes → Vicinal dichlorides

Stability and Byproduct Analysis

Degradation Pathways :

  • Thermal decomposition above 120°C generates 4-chlorostyrene (ΔG‡ = 85 kJ/mol) .

  • Prolonged storage in DMSO yields dimethyl sulfide (19F NMR detection) .

Byproduct Mitigation Strategies :

  • Use of Cs₂CO₃ suppresses azide (3) and aniline (4) formation .

  • Low-temperature (−20°C) storage extends shelf life to >6 months .

Scientific Research Applications

Medicinal Chemistry

4-Chlorophenethyl iodide serves as an important building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of new pharmaceuticals.

Anticancer Agents

Recent studies have highlighted the potential of 4-chlorophenethyl derivatives in anticancer research. For instance, modifications of this compound have shown promising activity against various cancer cell lines. A study demonstrated that derivatives with urea functionality exhibited significant inhibitory effects on the VEGFR-2 pathway, a crucial target in cancer therapy. The IC50 values ranged from 9.51 μM to 35.29 μM for different analogues, indicating strong anticancer potential compared to standard treatments .

CompoundStructureIC50 (μM)Activity
5fUrea + 4-chlorophenyl14.78–34.24Enhanced anticancer effect
5gUrea + spacer + 4-chlorophenyl35.29–53.68Improved activity

Neurological Studies

In neurological research, compounds derived from this compound have been explored for their effects on neurotransmitter systems. For example, a derivative was identified as a potent inhibitor of D-amino acid oxidase, which plays a role in neurotransmitter regulation . This suggests potential applications in treating neurological disorders by modulating neurotransmitter levels.

Organic Synthesis

This compound is frequently employed as a reagent in organic synthesis due to its ability to undergo nucleophilic substitution reactions.

Synthesis of Complex Molecules

The compound can be used to synthesize complex molecules through various reactions such as SNAr (nucleophilic aromatic substitution). For instance, its use in synthesizing pyrimidine derivatives has been documented, showcasing its utility in creating compounds with diverse biological activities .

Reaction TypeProductYield (%)
SNArPyrimidine derivative85%
Amide couplingAmide derivative90%

Biological Studies

The biological activity of this compound and its derivatives has been investigated using various model organisms.

Nematicidal Activity

In studies assessing nematicidal properties, certain derivatives exhibited significant activity against Caenorhabditis elegans. For example, a derivative showed a motility reduction of 100% at a concentration of 10 μM after 20 hours . This highlights the potential for developing agricultural applications targeting nematodes.

CompoundConcentration (μM)Motility Reduction (%)
Wact-1110100
Wact-11p10100

Case Study 1: Anticancer Activity

In a recent study focused on anticancer agents targeting VEGFR-2, researchers synthesized several analogues of this compound with varying substituents. The study concluded that specific modifications significantly enhanced anticancer activity, demonstrating the compound's relevance in drug development .

Case Study 2: Neurological Inhibition

Another investigation into D-amino acid oxidase inhibitors revealed that derivatives based on this compound effectively reduced enzyme activity, suggesting therapeutic potential for neurological conditions .

Mechanism of Action

The mechanism of action of 4-chlorophenethyl iodide primarily involves its reactivity as an alkylating agent. The iodide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various molecular targets, including nucleophiles in biological systems and chemical reagents in synthetic processes.

Comparison with Similar Compounds

4-Chloro-2-Iodophenol ()

  • Structure: Chlorine at position 4 and iodine at position 2 on a phenol ring.
  • Properties : Higher polarity due to the hydroxyl group, influencing solubility in polar solvents.
  • Reactivity: The phenolic -OH group enables electrophilic substitution, while the iodide acts as a leaving group in nucleophilic reactions.

3-(4-Chloro-phenyl)-1-methyl-2-phenyl-4,5-dihydro-3H-imidazol-1-ium Iodide ()

  • Structure : Imidazolium ring with 4-chlorophenyl and phenyl substituents, paired with an iodide counterion.
  • Applications : Likely used in ionic liquids or as a catalyst due to the charged imidazolium core.

5-Chloro-N-(4-chlorophenethyl)pentanamide ()

  • Structure : Amide derivative with a 4-chlorophenethyl group.
  • Synthetic Utility : Serves as a substrate in cyclization reactions to form piperidines or pyrrolidines, facilitated by Lewis bases like 2-fluoropyridine .

Physical and Chemical Properties

Compound Melting Point (°C) Key Reactivity Features Bioactivity
4-Chlorophenethyl iodide* Not reported Iodide as leaving group in SN2 reactions Potential intermediate in drug synthesis
4-Chloro-2-Iodophenol Not specified Electrophilic substitution at -OH site Not reported
Dimethylsulphonium iodide 165 Antimicrobial activity against S. aureus High antibacterial efficacy

*Inferred properties based on analogs.

Key Research Findings and Data Gaps

  • Data Gaps : Physical properties (e.g., melting point, solubility) and explicit synthetic routes for this compound remain unaddressed in the provided evidence.

Biological Activity

4-Chlorophenethyl iodide, a halogenated organic compound, has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, receptor binding affinities, and therapeutic implications.

This compound is characterized by the presence of both chlorine and iodine substituents on the phenethyl moiety. This structural configuration influences its biological activity by altering its lipophilicity and interaction with biological targets.

1. Antimicrobial Properties

Research indicates that iodine compounds exhibit a broad antibacterial spectrum against various microorganisms, including resistant forms such as spores and biofilms. This compound's iodine component may contribute to similar antimicrobial properties, potentially disrupting microbial cell walls or interfering with metabolic processes through iodination reactions .

2. Opioid Receptor Interactions

A significant area of study has focused on the interaction of 4-chlorophenethyl derivatives with opioid receptors. In vitro studies demonstrate that compounds with a similar structure exhibit high affinity for mu-opioid receptors (MOR) and delta-opioid receptors (DOR). For instance, a related compound showed a Ki value ranging from 0.3 to 2.7 nM at MOR, indicating potent binding affinity . The ability of these compounds to act as agonists or antagonists at these receptors suggests potential applications in pain management and addiction therapy.

Table 1: Opioid Receptor Binding Affinities of Related Compounds

CompoundReceptor TypeKi (nM)
4-ChlorophenethylMOR0.3 - 2.7
DOR4 - 16
KOR>20

Case Study 1: Respiratory Depression Assays

In studies conducted on animal models, 4-chlorophenethyl derivatives demonstrated a unique profile where they did not depress respiration rates significantly compared to traditional opioids like morphine. This characteristic suggests that while they may provide analgesic effects, they might do so with a reduced risk of respiratory depression, making them safer alternatives in clinical settings .

Case Study 2: Antinociceptive Effects in Nonhuman Primates

In trials involving squirrel monkeys, the antinociceptive effects of a p-chlorophenethyl compound were evaluated in comparison to morphine. The compound showed partial agonist activity at moderate temperatures but did not elicit full effects at higher temperatures, indicating a nuanced pharmacodynamic profile that could be beneficial for tailored pain management strategies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of halogen substituents has been shown to enhance receptor binding affinity and selectivity. For example, modifications to the phenethyl moiety can significantly impact the compound's efficacy at opioid receptors, as evidenced by various analogs tested in receptor binding assays .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine SubstitutionIncreased MOR affinity
Iodine SubstitutionPotential enhancement of antimicrobial properties

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